Xenyhexenic Acid

Description

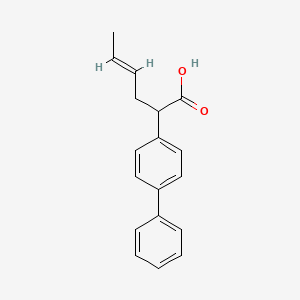

Structure

3D Structure

Properties

CAS No. |

964-82-9 |

|---|---|

Molecular Formula |

C18H18O2 |

Molecular Weight |

266.3 g/mol |

IUPAC Name |

(E)-2-(4-phenylphenyl)hex-4-enoic acid |

InChI |

InChI=1S/C18H18O2/c1-2-3-9-17(18(19)20)16-12-10-15(11-13-16)14-7-5-4-6-8-14/h2-8,10-13,17H,9H2,1H3,(H,19,20)/b3-2+ |

InChI Key |

ZVRCODPBROUJIT-NSCUHMNNSA-N |

SMILES |

CC=CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |

Isomeric SMILES |

C/C=C/CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |

Canonical SMILES |

CC=CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Xenyhexenic acid; CV 57533; CV-57733; CV 57733; CV57733; SCR157. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of Syringic Acid

Disclaimer: Initial searches for "Xenyhexenic Acid" did not yield any information regarding its natural sources, suggesting it is a synthetic compound. Therefore, this guide provides a comprehensive overview of the natural sources, biosynthesis, and analysis of Syringic Acid , a naturally occurring phenolic compound with significant research interest, as an illustrative example.

This technical guide is intended for researchers, scientists, and drug development professionals, providing detailed information on the natural occurrences, biosynthetic pathway, and analytical methodologies for syringic acid.

Natural Occurrence of Syringic Acid

Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) is a phenolic compound widely distributed throughout the plant kingdom.[1][2][3] It is commonly found in a variety of fruits, vegetables, grains, and medicinal plants.[3][4] Notable sources include olives, dates, grapes, walnuts, pumpkins, and pineapple.[2][5][6][7] The presence of syringic acid in these sources contributes to their antioxidant and other health-promoting properties.

| Natural Source | Part of Plant | Extraction Method | Analytical Method | Concentration | Reference |

| Calendula officinalis | Flowers | Hydroalcoholic Extraction | HPLC | 5.36% (w/w) | [8][9] |

| Calendula officinalis | Flowers | Hydroalcoholic Extraction | HPTLC | 5.22% (w/w) | [8][9] |

| Rocha Pear | Peels | Aqueous Ionic Liquid Extraction | HPLC | up to 2.22 wt% | [10][11][12] |

| Colocasia esculenta | Tubers | Not Specified | Not Specified | Present | [13] |

| Pineapple | Fruit and Peels | Not Specified | Not Specified | Present | [6] |

| Walnut | Husks | Not Specified | Not Specified | Present | [7] |

| Moringa oleifera | Not Specified | Not Specified | Not Specified | Trace Amount | [14] |

Biosynthesis of Syringic Acid

In plants, syringic acid is synthesized via the shikimic acid pathway, a major metabolic route for the biosynthesis of aromatic compounds.[1][2][3][5] The pathway begins with the amino acid phenylalanine.

The key steps in the biosynthesis of syringic acid are:

-

Phenylalanine to Cinnamic Acid: The pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL), which converts phenylalanine to cinnamic acid.[5]

-

Hydroxylation: Cinnamic acid is then hydroxylated to form p-coumaric acid by the enzyme cinnamate 4-hydroxylase (C4H).[5]

-

Further Hydroxylations and Methylations: A series of subsequent hydroxylation and methylation steps, catalyzed by various enzymes including O-methyltransferases, lead to the formation of sinapic acid.[5]

-

Final Conversion to Syringic Acid: Sinapic acid is then converted to syringic acid.[4]

Experimental Protocols

This protocol provides a general method for the extraction of syringic acid from dried plant material.

Materials:

-

Dried and powdered plant material

-

Methanol (HPLC grade)

-

Deionized water

-

0.1% Formic acid in water (v/v)

-

Ultrasonic bath

-

Centrifuge

-

0.45 µm syringe filters

-

Rotary evaporator

Procedure:

-

Weigh 10 g of the dried, powdered plant material and place it in a 250 mL Erlenmeyer flask.

-

Add 100 mL of 80% methanol in water (v/v) to the flask.

-

Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Decant the supernatant and collect it in a separate flask.

-

Repeat the extraction process (steps 2-5) on the plant residue two more times.

-

Combine all the supernatants.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at 40°C until the methanol is completely removed.

-

Re-dissolve the resulting aqueous extract in a known volume of the mobile phase for HPLC analysis or a suitable solvent for other analytical techniques.

-

Filter the final extract through a 0.45 µm syringe filter before analysis.

This protocol outlines a general HPLC method for the quantification of syringic acid.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile). A typical gradient could be:

-

0-5 min: 10% B

-

5-25 min: 10-50% B

-

25-30 min: 50% B

-

30-35 min: 50-10% B

-

35-40 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 271 nm.[15]

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of syringic acid standard (e.g., 1 mg/mL) in methanol. From the stock solution, prepare a series of calibration standards of different concentrations (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting with the mobile phase.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the syringic acid standards.

-

Sample Analysis: Inject the prepared plant extract into the HPLC system.

-

Quantification: Identify the syringic acid peak in the sample chromatogram by comparing the retention time with that of the standard. Calculate the concentration of syringic acid in the sample using the regression equation from the calibration curve.

This guide provides a foundational understanding of the natural sources, biosynthesis, and analytical procedures for syringic acid. Researchers are encouraged to consult the cited literature for more specific and detailed information relevant to their particular applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Syringic acid - Wikipedia [en.wikipedia.org]

- 3. Syringic acid (SA) ‒ A Review of Its Occurrence, Biosynthesis, Pharmacological and Industrial Importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of syringic acid in enhancing growth, photosynthesis, and antioxidant defense in lettuce exposed to arsenic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ffhdj.com [ffhdj.com]

- 6. Pineapple - Wikipedia [en.wikipedia.org]

- 7. Walnut - Wikipedia [en.wikipedia.org]

- 8. Validated HPLC and HPTLC Methods for Quantitative analysis of Syringic acid in Calendula officinalis - ProQuest [proquest.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. CICECO Publication » Recovery of Syringic Acid from Industrial Food Waste with Aqueous Solutions of Ionic Liquids [ciceco.ua.pt]

- 13. dovepress.com [dovepress.com]

- 14. Moringa oleifera: An Updated Comprehensive Review of Its Pharmacological Activities, Ethnomedicinal, Phytopharmaceutical Formulation, Clinical, Phytochemical, and Toxicological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. path.web.ua.pt [path.web.ua.pt]

Xenyhexenic Acid: A Synthetic Compound Without a Natural Biosynthesis Pathway

For the attention of researchers, scientists, and drug development professionals.

Initial investigations into the biosynthesis of Xenyhexenic Acid have revealed that this compound is of synthetic origin and does not possess a known natural biosynthetic pathway. Chemical databases identify this compound, with IUPAC name (E)-2-(4-phenylphenyl)hex-4-enoic acid, as a synthetic anti-lipid agent.[1] Its production is achieved through chemical synthesis, such as palladium-catalyzed cross-coupling reactions, rather than enzymatic processes within a biological system.[1]

Given its synthetic nature, a guide on the "biosynthesis" of this compound is not applicable. Therefore, this document will pivot to provide a comprehensive technical overview of a related and well-characterized biological pathway: the biosynthesis of the monounsaturated fatty acid, Oleic Acid. This serves as a representative example of fatty acid metabolism, fulfilling the structural and technical requirements of the original request for an in-depth guide, including pathway diagrams, data tables, and experimental protocols.

An In-depth Technical Guide to the Biosynthesis of Oleic Acid (C18:1)

Introduction to Fatty Acid Biosynthesis

Fatty acid synthesis is a crucial anabolic process where acetyl-CoA is converted into long-chain fatty acids.[2] This process occurs in the cytoplasm and is catalyzed by a multi-enzyme complex known as fatty acid synthase.[2] The primary product of this pathway is the 16-carbon saturated fatty acid, palmitic acid. Further modifications, such as elongation and desaturation, lead to the diverse array of fatty acids found in biological systems, including the monounsaturated fatty acid, oleic acid.

The Oleic Acid Biosynthesis Pathway

Oleic acid (18:1 cis-Δ⁹) is the most common monounsaturated fatty acid in nature.[3] Its biosynthesis is a two-stage process. First, the saturated fatty acid stearic acid (18:0) is synthesized. Second, a double bond is introduced into the stearoyl-CoA molecule.

Stage 1: Synthesis of Stearoyl-CoA

The synthesis of the 18-carbon stearoyl-CoA begins with the foundational saturated fatty acid, palmitoyl-ACP, produced by the fatty acid synthase (FAS) complex. This is then elongated by a two-carbon unit.

-

Carboxylation of Acetyl-CoA: The pathway initiates with the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by Acetyl-CoA Carboxylase (ACC). This is the committed, rate-limiting step in fatty acid synthesis.[4]

-

Fatty Acid Synthase (FAS) Cycles: The FAS complex then catalyzes a series of seven cyclical reactions, adding two-carbon units from malonyl-CoA to a growing acyl chain, starting with an initial acetyl-CoA primer. The final product of these cycles is palmitoyl-ACP (16:0).

-

Elongation to Stearoyl-ACP: Palmitoyl-ACP is elongated to stearoyl-ACP (18:0) by the enzyme β-ketoacyl-ACP synthase.

-

Hydrolysis: Finally, a thioesterase hydrolyzes stearoyl-ACP to free stearic acid, which is then activated to Stearoyl-CoA by an acyl-CoA synthetase.

Stage 2: Desaturation of Stearoyl-CoA to Oleoyl-CoA

The key step in forming oleic acid is the introduction of a cis-double bond between carbons 9 and 10 of stearoyl-CoA.

-

Enzyme: This reaction is catalyzed by the enzyme Stearoyl-CoA Desaturase-1 (SCD1) , an iron-containing enzyme located in the endoplasmic reticulum.[5][6]

-

Reaction: SCD1, in conjunction with cytochrome b5 and NADH-cytochrome b5 reductase, utilizes molecular oxygen (O₂) and electrons from NADH to dehydrogenate the fatty acyl-CoA substrate.[7][8]

The overall reaction is: Stearoyl-CoA + NADH + H⁺ + O₂ → Oleoyl-CoA + NAD⁺ + 2H₂O

Visualization of the Oleic Acid Pathway

The following diagrams illustrate the key stages in the biosynthesis of Oleic Acid.

Caption: Elongation cycle converting Palmitoyl-ACP to Stearoyl-ACP.

Caption: The SCD1-catalyzed desaturation of Stearoyl-CoA.

Quantitative Data

The key enzymes in this pathway have been characterized kinetically. The data provides insight into the efficiency and substrate affinity of these crucial catalytic steps.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Organism | Substrate | K_m (μM) | V_max (nmol/min/mg) | Reference |

| Acetyl-CoA Carboxylase (ACC) | E. coli | Acetyl-CoA | 67 | 15.4 | [9] |

| E. coli | Malonyl-CoA (reverse) | 30 | - | [4] | |

| T. fusca | Acetyl-CoA | 130 ± 10 | 1,100 ± 30 | [10] | |

| T. fusca | Propionyl-CoA | 20 ± 2 | 1,400 ± 40 | [10] | |

| Stearoyl-CoA Desaturase (SCD1) | Rat Liver Microsomes | Stearoyl-CoA | 5 | 11.5 | [7] |

| Mouse Liver Microsomes | Palmitoyl-CoA | 2.5 | - | [7] |

Note: V_max values can vary significantly based on purification and assay conditions.

Experimental Protocols

The elucidation of the oleic acid biosynthesis pathway has relied on a variety of biochemical and molecular biology techniques. Below are representative protocols for key experiments.

5.1 In Vitro Assay for Acetyl-CoA Carboxylase (ACC) Activity

This protocol measures the activity of ACC by quantifying the incorporation of radiolabeled bicarbonate into an acid-stable product, malonyl-CoA.

-

Objective: To determine the kinetic parameters (K_m and V_max) of ACC.

-

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl (pH 8.0), MgCl₂, KCl, ATP, and acetyl-CoA.

-

Enzyme Preparation: Purify ACC from a cell lysate using affinity chromatography. Determine the protein concentration using a Bradford assay.

-

Initiation of Reaction: Add a known amount of purified ACC to the reaction mixture. Start the reaction by adding NaH¹⁴CO₃ (sodium bicarbonate with radiolabeled carbon-14).

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

-

Termination: Stop the reaction by adding a strong acid, such as HCl. This acidifies the solution, causing any unreacted H¹⁴CO₃⁻ to be released as ¹⁴CO₂ gas, while the ¹⁴C incorporated into malonyl-CoA remains fixed.

-

Quantification: Transfer an aliquot of the reaction mixture to a scintillation vial, dry the sample to remove residual ¹⁴CO₂, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of malonyl-CoA formed based on the specific activity of the NaH¹⁴CO₃. Perform the assay with varying concentrations of acetyl-CoA to determine K_m and V_max by fitting the data to the Michaelis-Menten equation.

-

5.2 Assay for Stearoyl-CoA Desaturase (SCD1) Activity

This protocol measures the conversion of radiolabeled stearoyl-CoA to oleoyl-CoA using microsomes as the enzyme source.

-

Objective: To measure the desaturase activity in a cellular fraction.

-

Methodology:

-

Microsome Preparation: Isolate microsomes from liver tissue by differential centrifugation. Homogenize the tissue in a buffered sucrose solution, centrifuge to remove nuclei and mitochondria, and then ultracentrifuge the supernatant to pellet the microsomes. Resuspend the microsomal pellet in a suitable buffer.

-

Reaction Setup: Prepare a reaction mixture containing phosphate buffer (pH 7.2), NADH, ATP, Coenzyme A, and the microsomal preparation.

-

Substrate Addition: Start the reaction by adding [¹⁴C]-stearoyl-CoA to the mixture.

-

Incubation: Incubate at 37°C for 15-30 minutes with gentle shaking.

-

Saponification and Extraction: Stop the reaction by adding ethanolic KOH to saponify the lipids. Heat the mixture to complete the hydrolysis. Acidify the solution and extract the free fatty acids into an organic solvent like hexane.

-

Analysis by Thin-Layer Chromatography (TLC): Spot the extracted fatty acids onto a silver nitrate-impregnated TLC plate. The silver ions form complexes with the double bonds of unsaturated fatty acids, allowing for their separation from saturated fatty acids.

-

Quantification: Develop the TLC plate in an appropriate solvent system. Visualize the separated fatty acid spots using autoradiography or a phosphorimager. Scrape the spots corresponding to stearic acid and oleic acid into separate scintillation vials and quantify the radioactivity to determine the percentage of conversion.

-

5.3 Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

This protocol is used to quantify the mRNA levels of genes encoding key enzymes (e.g., ACC, SCD1) to study the transcriptional regulation of the pathway.

-

Objective: To measure the relative expression levels of genes involved in oleic acid biosynthesis under different physiological conditions.

-

Methodology:

-

RNA Extraction: Isolate total RNA from cells or tissues of interest using a commercial kit or a Trizol-based method. Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: Set up the qPCR reaction in a multi-well plate. Each reaction well should contain cDNA template, forward and reverse primers specific for the target gene (e.g., SCD1) and a reference (housekeeping) gene (e.g., GAPDH), and a qPCR master mix containing DNA polymerase, dNTPs, and a fluorescent dye (e.g., SYBR Green).

-

Thermocycling: Perform the reaction in a real-time PCR machine. The cycling protocol typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. Fluorescence is measured at the end of each extension step.

-

Data Analysis: Determine the cycle threshold (Ct) value for each gene. The Ct is the cycle number at which the fluorescence signal crosses a defined threshold. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

-

This guide provides a foundational understanding of the oleic acid biosynthesis pathway, offering a model for the in-depth analysis required by researchers in lipid metabolism and drug development. While this compound's origins are synthetic, the principles of fatty acid synthesis and modification detailed here are fundamental to the field.

References

- 1. This compound | 94886-45-0 | Benchchem [benchchem.com]

- 2. Khan Academy [khanacademy.org]

- 3. Oleic acid - Wikipedia [en.wikipedia.org]

- 4. Overexpression and Kinetic Characterization of the Carboxyltransferase Component of Acetyl-CoA Carboxylase* | Semantic Scholar [semanticscholar.org]

- 5. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]

- 6. Role of stearoyl-coenzyme A desaturase in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overexpression and kinetic characterization of the carboxyltransferase component of acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (E)-2-(4-phenylphenyl)hex-4-enoic Acid (Xenyhexenic Acid)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-(4-phenylphenyl)hex-4-enoic acid, also known as Xenyhexenic Acid, is a biphenyl derivative with emerging interest in pharmaceutical research due to its potential therapeutic activities. This technical guide provides a comprehensive overview of its IUPAC nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis and biological evaluation. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study and development of this and related compounds.

IUPAC Nomenclature and Physicochemical Properties

The formal IUPAC name for this compound is (E)-2-([1,1'-biphenyl]-4-yl)hex-4-enoic acid . The compound is also known by several synonyms, including Diphenesenic acid and Desenovis.[1]

Quantitative Data Summary

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | (E)-2-([1,1'-biphenyl]-4-yl)hex-4-enoic acid | PubChem |

| Molecular Formula | C₁₈H₁₈O₂ | [2][3] |

| Molecular Weight | 266.34 g/mol | [3] |

| CAS Number | 964-82-9 | [3] |

| Appearance | Solid | [3] |

Synthesis of (E)-2-(4-phenylphenyl)hex-4-enoic Acid

The synthesis of this compound can be achieved through a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by hydrolysis.

Experimental Protocol: Synthesis

Step 1: Suzuki-Miyaura Coupling

This step involves the palladium-catalyzed cross-coupling of a 4-biphenylboronic acid with an ethyl 2-halo-4-hexenoate.

-

Reagents:

-

4-Biphenylboronic acid (1.2 equivalents)

-

Ethyl 2-bromo-4-hexenoate (1.0 equivalent)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

-

2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) (0.04 equivalents)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

Toluene (anhydrous)

-

Water (degassed)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 4-biphenylboronic acid, ethyl 2-bromo-4-hexenoate, Pd₂(dba)₃, SPhos, and K₃PO₄.

-

Add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio of toluene to water).

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl (E)-2-(4-phenylphenyl)hex-4-enoate.

-

Step 2: Hydrolysis

The ester intermediate is hydrolyzed to the carboxylic acid.

-

Reagents:

-

Ethyl (E)-2-(4-phenylphenyl)hex-4-enoate (1.0 equivalent)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 equivalents)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve the ethyl (E)-2-(4-phenylphenyl)hex-4-enoate in a mixture of THF and water.

-

Add LiOH or NaOH and stir the mixture at room temperature for 4-8 hours, or until the reaction is complete as monitored by TLC.

-

Remove the THF under reduced pressure.

-

Acidify the aqueous solution to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (E)-2-(4-phenylphenyl)hex-4-enoic acid.

-

Synthesis Workflow Diagram

Biological Activity and Experimental Protocols

This compound has been reported to possess anti-lipid, antioxidant, and antibacterial properties. The following are detailed protocols for the in vitro assessment of these activities.

Anti-Lipid Activity: In Vitro Pancreatic Lipase Inhibition Assay

This assay determines the ability of a compound to inhibit pancreatic lipase, a key enzyme in the digestion of dietary fats.

-

Materials:

-

Porcine pancreatic lipase (PPL)

-

p-Nitrophenyl palmitate (pNPP) as the substrate

-

Tris-HCl buffer (pH 8.0)

-

This compound (dissolved in DMSO)

-

Orlistat (positive control)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of PPL in Tris-HCl buffer.

-

Prepare various concentrations of this compound and Orlistat in Tris-HCl buffer containing a small percentage of DMSO to ensure solubility.

-

In a 96-well plate, add the PPL solution to wells containing different concentrations of the test compound or the positive control.

-

Incubate the plate at 37 °C for 15 minutes.

-

Initiate the reaction by adding the pNPP substrate solution to each well.

-

Measure the absorbance at 405 nm at regular intervals for 30 minutes using a microplate reader. The rate of p-nitrophenol formation is proportional to the lipase activity.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the enzyme without an inhibitor and A_sample is the absorbance with the test compound.

-

The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

This compound (dissolved in methanol)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

-

Prepare a series of dilutions of this compound and the positive control in methanol.

-

In a 96-well plate, add the DPPH solution to wells containing the different concentrations of the test compound or positive control.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm. The scavenging of the DPPH radical is observed as a decrease in absorbance.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without a sample and A_sample is the absorbance in the presence of the test compound.

-

The IC₅₀ value is determined from a plot of scavenging percentage against the concentration of the test compound.

-

Antibacterial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound (dissolved in a suitable solvent like DMSO)

-

Standard antibiotic (e.g., Gentamicin) as a positive control

-

Sterile 96-well microplates

-

Incubator

-

-

Procedure:

-

Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

-

Perform serial two-fold dilutions of this compound and the positive control antibiotic in MHB in a 96-well microplate.

-

Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a growth control well (bacteria in MHB without any test compound) and a sterility control well (MHB only).

-

Incubate the microplate at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

-

Experimental Workflows Diagram

Conclusion

This technical guide provides essential information on (E)-2-(4-phenylphenyl)hex-4-enoic acid for the scientific community. The detailed nomenclature, physicochemical data, and robust experimental protocols for its synthesis and biological evaluation offer a solid starting point for further research and development. The methodologies outlined herein are standard and can be adapted for the investigation of other related biphenyl derivatives. Further studies are warranted to fully elucidate the mechanisms of action and therapeutic potential of this compound.

References

A Theoretical Exploration of Xenyhexenic Acid Isomers: An In-depth Technical Guide

Introduction

Xenyhexenic Acid, systematically named (E)-2-(4-phenylphenyl)hex-4-enoic acid, is a biphenyl-containing unsaturated carboxylic acid.[1][2][3][4] Its structure presents multiple avenues for isomerization, each potentially leading to distinct physicochemical properties, biological activities, and metabolic fates. This document provides a theoretical framework for understanding these isomers, drawing upon established principles of conformational analysis, stereochemistry, and quantitative structure-activity relationships (QSAR) of related compounds.

Molecular Structure and Isomerism

The core structure of this compound allows for several types of isomerism:

-

Geometric Isomerism: The presence of a double bond at the C4-C5 position gives rise to (E)- and (Z)-isomers.

-

Stereoisomerism: The alpha-carbon (C2) is a chiral center, leading to (R)- and (S)-enantiomers.

-

Positional Isomerism: The biphenyl group could theoretically be at other positions on the hexenoic acid backbone, and the phenyl group could be at the 2- or 3-position of the first phenyl ring.

-

Atropisomerism: Due to hindered rotation around the single bond connecting the two phenyl rings, atropisomers could exist if there were bulky substituents in the ortho positions.[5][6] However, in the unsubstituted biphenyl moiety of this compound, the barrier to rotation is relatively low, making stable atropisomers at room temperature unlikely.

Theoretical Physicochemical Properties of this compound Isomers

The following table summarizes the predicted physicochemical properties of the primary isomers of this compound. These values are estimated based on the known properties of the (E)-isomer and general principles of stereochemistry.

| Property | (E)-2-(4-phenylphenyl)hex-4-enoic acid | (Z)-2-(4-phenylphenyl)hex-4-enoic acid (Predicted) | (R/S)-2-(4-phenylphenyl)hex-4-enoic acid (Predicted) |

| Molecular Formula | C₁₈H₁₈O₂ | C₁₈H₁₈O₂ | C₁₈H₁₈O₂ |

| Molecular Weight | 266.33 g/mol [2][3] | 266.33 g/mol | 266.33 g/mol |

| CAS Number | 964-82-9[2][3][4] | Not available | Not available |

| Predicted pKa | ~4.5 | Slightly higher than E-isomer due to potential intramolecular interactions. | Identical for both enantiomers. |

| Predicted LogP | ~4.4[2] | Slightly lower than E-isomer due to a more compact structure. | Identical for both enantiomers. |

| Predicted Solubility | Low in water | Potentially slightly higher than the E-isomer in polar solvents. | Identical for both enantiomers in achiral solvents. |

| Predicted Boiling Point | High | Similar to the E-isomer. | Identical for both enantiomers. |

| Predicted Dipole Moment | Non-zero | Potentially different from the E-isomer. | Identical magnitude for both enantiomers, but the vector direction will be opposite. |

Theoretical Conformational Analysis

The conformation of this compound isomers is primarily determined by the dihedral angle between the two phenyl rings of the biphenyl group and the rotation around the single bonds of the hexenoic acid chain.

-

Biphenyl Moiety: The biphenyl group is not planar, with a dihedral angle of approximately 45 degrees in the gas phase to minimize steric hindrance between the ortho-hydrogens.[1][4] This non-planarity can influence receptor binding.

-

Hexenoic Acid Chain: The flexibility of the hexenoic acid chain allows for multiple conformations. The (Z)-isomer will have a more bent and compact structure compared to the more linear (E)-isomer.

Caption: Logical relationships of this compound's structural components.

Predicted Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, its structural similarity to other biphenyl carboxylic acids suggests potential therapeutic applications. Biphenyl-4-ylacetic acid and its derivatives are known to possess anti-inflammatory and analgesic properties.[7]

Potential Signaling Pathways

Based on the activities of structurally related molecules, this compound isomers could potentially modulate inflammatory pathways. A hypothetical mechanism of action could involve the inhibition of cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).

Caption: Hypothetical inhibition of the COX pathway by this compound isomers.

Proposed Experimental Protocols

Synthesis and Separation of Isomers

-

Synthesis of (E)- and (Z)-isomers: The synthesis of the hexenoic acid backbone can be achieved through various methods, such as the Wittig reaction, to control the stereochemistry of the double bond. Subsequent coupling with a biphenyl group, for instance, via a Suzuki coupling, would yield the desired product.

-

Separation of Enantiomers: The racemic mixture of (R)- and (S)-enantiomers can be separated using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

Caption: Proposed workflow for the synthesis and separation of this compound isomers.

Characterization

Standard analytical techniques would be employed for the characterization of the synthesized isomers:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and determine the E/Z geometry.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

X-ray Crystallography: To unambiguously determine the stereochemistry and solid-state conformation.

In Silico ADME-Tox Prediction

Computational models can provide insights into the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of the isomers.

| Parameter | Predicted Property |

| Absorption | Likely to have good oral bioavailability due to its lipophilicity. |

| Distribution | Expected to bind to plasma proteins. |

| Metabolism | The biphenyl group and the carboxylic acid moiety are potential sites for enzymatic modification (e.g., hydroxylation, glucuronidation).[8] |

| Excretion | Likely to be excreted via the kidneys after metabolic modification. |

| Toxicity | The biphenyl moiety may raise concerns for potential toxicity, as some polychlorinated biphenyls (PCBs) are known to be toxic.[9][10] However, the toxic potential of this compound is unknown. |

Conclusion

This technical guide provides a theoretical framework for the properties of this compound isomers based on the principles of organic chemistry and medicinal chemistry. While specific experimental data is lacking, the analyses presented here offer a valuable starting point for researchers and drug development professionals interested in this compound. Future experimental work is necessary to validate these theoretical predictions and to fully elucidate the potential of this compound isomers as therapeutic agents.

References

- 1. Conformational analysis of biphenyls: an upside-down view [rogue-scholar.org]

- 2. medcraveonline.com [medcraveonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. nbinno.com [nbinno.com]

- 8. Drug metabolism - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Solubility of Xenyhexenic Acid in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, a comprehensive search of publicly available scientific literature and chemical databases has yielded no specific quantitative or qualitative solubility data for Xenyhexenic Acid in any organic solvents. The information presented herein is based on the compound's general physicochemical properties and established methodologies for similar molecules.

Executive Summary

This compound, also known by its IUPAC name (E)-2-(4-phenylphenyl)hex-4-enoic acid, is a synthetic anti-lipid agent.[1] Its molecular structure, featuring a biphenyl group and a carboxylic acid function, suggests it is a lipophilic molecule with an expectedly low solubility in aqueous solutions and higher solubility in organic solvents. However, precise experimental data to confirm this is not currently available in the public domain.

This guide provides a standardized, best-practice experimental protocol for determining the solubility of this compound in organic solvents. It also outlines a relevant biochemical pathway—the arachidonic acid cascade—to provide context for its potential mechanism of action as an anti-lipid and anti-inflammatory agent, and includes the necessary visualizations as requested.

Physicochemical Properties of this compound

While solubility data is unavailable, other key properties have been identified which can help in the selection of appropriate solvents for experimental determination.

| Property | Value | Source |

| IUPAC Name | (E)-2-(4-phenylphenyl)hex-4-enoic acid | PubChem[1] |

| Molecular Formula | C₁₈H₁₈O₂ | PubChem[1] |

| Molecular Weight | ~266.3 g/mol | PubChem[1] |

| CAS Numbers | 964-82-9, 94886-45-0, 95040-85-0 | Multiple Sources |

| Predicted LogP | 4.4 | PubChem[1] |

The high predicted LogP value of 4.4 strongly indicates that this compound is lipophilic and will exhibit poor solubility in water and preferential solubility in organic solvents.

Experimental Protocol: Solubility Determination by Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

3.1 Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), ethyl acetate, acetonitrile) of analytical grade

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm PTFE)

3.2 Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Tightly seal the vials and place them in a temperature-controlled orbital shaker set to a specific temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. A preliminary time-course study is recommended to determine the minimum time required to reach equilibrium.

-

Phase Separation: After equilibration, let the vials stand undisturbed at the set temperature to allow the excess solid to settle. For solvents where sedimentation is slow, centrifuge the samples at a controlled temperature.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the aliquot using a syringe filter into a pre-weighed volumetric flask. Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV.

-

Calculation: The solubility (S) is calculated using the following formula: S (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

3.3 Data Presentation All quantitative data should be summarized in a structured table for clear comparison, as shown below.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetone | 25 | [Experimental Value] | [Calculated Value] |

| DMSO | 25 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] |

Visualizations: Workflow and Potential Signaling Pathway

4.1 Experimental Workflow Diagram

The following diagram illustrates the logical flow of the isothermal shake-flask method for solubility determination.

Caption: Isothermal shake-flask experimental workflow.

4.2 Potential Signaling Pathway: Arachidonic Acid Metabolism

While the specific mechanism of action for this compound is not documented, as an anti-lipid agent, it may interact with lipid metabolism pathways. The arachidonic acid (AA) pathway is a critical process in inflammation and is modulated by many therapeutic agents.[2][3] The diagram below illustrates the major branches of this pathway. The potential interaction points for a hypothetical inhibitor are shown.

Disclaimer: The role of this compound in this pathway is purely speculative and presented for illustrative purposes.

Caption: Potential interaction with the Arachidonic Acid pathway.

References

- 1. This compound | C18H18O2 | CID 6436176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of Xenyhexenic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xenyhexenic acid, chemically known as (E)-2-(4-phenylphenyl)hex-4-enoic acid, is a synthetic biarylacetic acid derivative with potential applications as an anti-lipid agent. Its synthesis is effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document provides a detailed protocol for the synthesis of this compound, outlines its potential mechanism of action related to lipid metabolism, and presents the information in a clear, structured format for laboratory use.

Chemical Properties

| Property | Value |

| IUPAC Name | (E)-2-(4-phenylphenyl)hex-4-enoic acid |

| Molecular Formula | C₁₈H₁₈O₂ |

| Molecular Weight | 266.34 g/mol |

| CAS Number | 94886-45-0 |

| Appearance | Solid |

| Synonyms | CV-57733, SCR157 |

Synthesis of this compound

The synthesis of this compound can be accomplished via a Suzuki-Miyaura cross-coupling reaction. This method provides a robust and efficient way to form the carbon-carbon bond between the biphenyl group and the hexenoic acid backbone.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative synthesis of this compound.

Materials and Reagents:

-

4-Biphenylboronic acid

-

Ethyl (E)-2-bromohex-4-enoate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water, deionized

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (NaOH), 2 M

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-biphenylboronic acid (1.0 eq), ethyl (E)-2-bromohex-4-enoate (1.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.

-

Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Catalyst Addition: To the degassed mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether and wash with water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester of this compound.

-

-

Purification of the Ester: Purify the crude ester by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

-

Hydrolysis:

-

Dissolve the purified ethyl ester in a mixture of ethanol and 2 M sodium hydroxide solution.

-

Stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).

-

Remove the ethanol under reduced pressure.

-

Acidify the aqueous solution to pH 2-3 with 1 M hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.

-

-

Final Purification: Recrystallize the crude this compound from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure product.

Representative Quantitative Data

The following table presents representative data for the synthesis of this compound based on the protocol described above. Actual results may vary depending on experimental conditions.

| Step | Product | Starting Material | Yield (%) | Purity (by HPLC) (%) |

| Suzuki-Miyaura Coupling | Ethyl Xenyhexenoate | 4-Biphenylboronic acid | 85 | 95 |

| Hydrolysis and Purification | This compound | Ethyl Xenyhexenoate | 92 | >98 |

Proposed Mechanism of Action in Lipid Metabolism

While the precise molecular targets of this compound are not fully elucidated, its effects on lipid metabolism suggest a potential interaction with key regulatory pathways. A plausible mechanism involves the modulation of the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis.

Activation of AMPK can lead to:

-

Inhibition of Fatty Acid Synthesis: By phosphorylating and inactivating acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.

-

Stimulation of Fatty Acid Oxidation: By relieving the ACC-mediated inhibition of carnitine palmitoyltransferase 1 (CPT1), which facilitates the transport of fatty acids into the mitochondria for beta-oxidation.

The diagram below illustrates this proposed signaling pathway.

Experimental Workflow: Synthesis and Purification

The overall workflow for the synthesis and purification of this compound is depicted in the following diagram.

Application Note: Quantification of Xenyhexenic Acid in Human Plasma using LC-MS/MS

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Xenyhexenic Acid in human plasma. This compound has demonstrated potential as a biomarker for oxidative stress due to its antioxidant properties.[1] This protocol provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection of this compound, making it suitable for clinical research and drug development applications.

Introduction

This compound is a compound of interest due to its observed antioxidant and antibacterial activities.[1] The ability to accurately measure its concentration in biological matrices is crucial for understanding its pharmacokinetic profile and its potential role in disease pathophysiology, particularly in conditions associated with oxidative stress. This document outlines a complete workflow for the quantification of this compound in human plasma, from sample receipt to data analysis.

Signaling Pathway Context

While the precise signaling pathways involving this compound are a subject of ongoing research, its antioxidant properties suggest a role in mitigating cellular damage caused by reactive oxygen species (ROS). A simplified, hypothetical signaling pathway illustrating the potential role of an antioxidant compound like this compound is presented below.

Caption: Hypothetical role of this compound in mitigating oxidative stress.

Experimental Protocol

This protocol is designed for the analysis of this compound in human plasma samples.

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Internal Standard (IS): this compound-d4 (or a suitable structural analog)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure, 18.2 MΩ·cm)

-

Human plasma (K2-EDTA)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation

-

Thaw plasma samples on ice.

-

Spike 100 µL of plasma with 10 µL of internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 15 seconds and transfer to an autosampler vial.

LC-MS/MS Method

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient:

Time (min) %B 0.0 5 0.5 5 4.0 95 5.0 95 5.1 5 | 7.0 | 5 |

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 500°C

-

IonSpray Voltage: -4500 V

-

Curtain Gas: 30 psi

-

Collision Gas: 9 psi

-

MRM Transitions:

Compound Q1 (m/z) Q3 (m/z) DP (V) CE (eV) CXP (V) This compound 265.1 121.1 -50 -25 -10 | this compound-d4 (IS) | 269.1 | 125.1 | -50 | -25 | -10 |

(Note: The m/z values for this compound (C18H18O2, MW: 266.34) are hypothetical and would need to be determined experimentally. The provided values are for illustrative purposes.)

Experimental Workflow Diagram

Caption: A schematic of the analytical workflow.

Data Presentation

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibrators.

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) |

| 1 | 0.012 | 102.5 |

| 5 | 0.058 | 98.7 |

| 10 | 0.115 | 99.1 |

| 50 | 0.592 | 101.3 |

| 100 | 1.180 | 100.5 |

| 500 | 5.950 | 99.8 |

| 1000 | 11.920 | 99.3 |

Linearity: The calibration curve was linear over the concentration range of 1-1000 ng/mL with a correlation coefficient (r²) of >0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 3 | 4.2 | 103.1 | 5.1 | 102.5 |

| Medium | 80 | 3.5 | 98.9 | 4.3 | 99.4 |

| High | 800 | 2.8 | 101.2 | 3.9 | 100.8 |

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The method demonstrates excellent linearity, precision, and accuracy, making it well-suited for supporting research in areas where this compound may serve as a biomarker.

References

Application Note: Mass Spectrometry Analysis of Xenyhexenic Acid for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xenyhexenic acid (C₁₈H₁₈O₂), a biphenyl-containing hexenoic acid, has garnered significant interest in the scientific community due to its potential therapeutic properties, including antibacterial and anticancer activities.[1][2] This application note provides detailed protocols for the quantitative analysis of this compound in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, we present a hypothetical signaling pathway to guide further research into its mechanism of action.

Introduction

This compound is a synthetic unsaturated fatty acid with a unique biphenyl moiety.[2] Its chemical structure contributes to its biological activities, which include potential modulation of lipid metabolism, suggesting it may act on enzymes such as HMG-CoA reductase.[2] Accurate and sensitive bioanalytical methods are crucial for pharmacokinetic, pharmacodynamic, and mechanistic studies of this compound. This document outlines optimized workflows for the analysis of this compound, providing researchers with the necessary tools to accelerate their drug discovery and development efforts.

Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₈O₂ | [3][4] |

| Molecular Weight | 266.34 g/mol | [3][4] |

| Synonyms | SCR157, CV-57733 | [3][4] |

| Appearance | Solid | [3][4] |

Mass Spectrometry Analysis Protocols

Two primary methods are presented for the quantitative analysis of this compound: GC-MS following derivatization and LC-MS/MS for direct analysis. The choice of method may depend on the sample matrix, required sensitivity, and available instrumentation.

Protocol 1: GC-MS Analysis of this compound as a Fatty Acid Methyl Ester (FAME)

Gas chromatography coupled with mass spectrometry is a robust and widely used technique for fatty acid analysis.[5] Derivatization to its corresponding methyl ester is essential to improve the volatility of this compound for GC analysis.

1. Sample Preparation and Lipid Extraction:

-

Biological Matrix: Plasma, serum, tissue homogenate, or cell lysate.

-

Internal Standard: Add a known concentration of a suitable internal standard, such as deuterated oleic acid (d14-Oleic acid), to the sample prior to extraction to correct for matrix effects and procedural losses.

-

Extraction: Perform a liquid-liquid extraction using a chloroform:methanol (2:1, v/v) mixture. After vortexing and centrifugation, collect the lower organic phase containing the lipids. Dry the extracted lipids under a gentle stream of nitrogen.

2. Saponification and Methylation (Derivatization):

-

Resuspend the dried lipid extract in 2 mL of 0.5 M methanolic sodium hydroxide.

-

Heat the sample at 80°C for 10 minutes in a water bath to saponify the lipids.

-

Add 3 mL of 14% boron trifluoride in methanol and heat again at 80°C for 2 minutes to convert the fatty acids to their methyl esters (FAMEs).

-

Add 3 mL of hexane and 2 mL of saturated sodium chloride solution, vortex, and centrifuge.

-

Carefully transfer the upper hexane layer containing the this compound methyl ester to a clean vial for GC-MS analysis.

3. GC-MS Instrumentation and Parameters:

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Column | DB-23 capillary column (30 m x 0.25 mm, 0.25 µm) or similar |

| Injection Volume | 1 µL |

| Inlet Temperature | 250°C |

| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |

| Oven Program | Initial temperature of 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-500 |

| Data Acquisition | Full scan and/or Selected Ion Monitoring (SIM) |

4. Data Analysis and Quantification:

-

Identify the this compound methyl ester peak based on its retention time and mass spectrum.

-

The mass spectrum is expected to show a molecular ion peak ([M]⁺) and characteristic fragment ions resulting from the loss of the methoxy group and fragmentation of the biphenyl and hexenoic acid moieties.

-

Quantification is achieved by creating a calibration curve using known concentrations of a this compound standard and the internal standard.

Protocol 2: LC-MS/MS Analysis of Underivatized this compound

LC-MS/MS offers high sensitivity and specificity for the direct analysis of fatty acids without the need for derivatization.[1][6]

1. Sample Preparation and Extraction:

-

Follow the same lipid extraction procedure as described in the GC-MS protocol, including the addition of an appropriate internal standard (e.g., ¹³C-labeled this compound, if available, or a structurally similar fatty acid).

-

After drying the organic extract, reconstitute the sample in a suitable solvent compatible with the LC mobile phase (e.g., 100 µL of methanol:water, 80:20, v/v).

2. LC-MS/MS Instrumentation and Parameters:

| Parameter | Recommended Setting |

| Liquid Chromatograph | Shimadzu Nexera X2 UHPLC or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start at 60% B, increase to 95% B over 8 min, hold for 2 min, return to initial conditions and re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | SCIEX Triple Quad 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| MRM Transitions | To be determined empirically. Precursor ion ([M-H]⁻) for this compound is m/z 265.34. Product ions will result from fragmentation of the precursor. |

| Collision Energy | Optimize for each transition |

3. Data Analysis and Quantification:

-

Develop a Multiple Reaction Monitoring (MRM) method to specifically detect and quantify this compound and its internal standard.

-

The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions should be selected based on the fragmentation pattern observed during method development.

-

Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Hypothetical Signaling Pathway and Experimental Workflow

While the precise signaling pathways modulated by this compound are still under investigation, its known anti-inflammatory and potential lipid-modulating effects suggest a possible interaction with pathways involved in inflammation and metabolism.[2] The following diagrams illustrate a hypothetical signaling cascade and a general experimental workflow for investigating the mechanism of action of this compound.

Caption: Hypothetical signaling pathway for this compound.

Caption: Experimental workflow for this compound analysis.

Summary

This application note provides comprehensive protocols for the robust and reliable quantification of this compound using GC-MS and LC-MS/MS. The detailed methodologies and instrumentation parameters will enable researchers to accurately measure this compound concentrations in various biological samples, facilitating further investigation into its pharmacokinetic profile and mechanism of action. The proposed hypothetical signaling pathway and experimental workflow offer a framework for future studies to elucidate the therapeutic potential of this promising compound.

References

Application Note: Quantification of Xenyhexenic Acid using a Validated HPLC-UV Method

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a precise, and accurate High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of Xenyhexenic Acid. The developed protocol is suitable for the analysis of this compound in various sample matrices, supporting research and drug development activities. The method demonstrates excellent linearity, precision, and accuracy over a defined concentration range.

Introduction

This compound, also known as (E)-2-(4-phenylphenyl)hex-4-enoic acid, is a synthetic anti-lipid agent with potential therapeutic applications in modulating lipid metabolism.[1] Its mechanism of action is believed to involve the inhibition of enzymes critical to cholesterol biosynthesis, such as HMG-CoA reductase.[1] As research into the pharmacological properties and metabolic fate of this compound continues, the need for a reliable analytical method for its quantification is paramount. This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC-UV method.

Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C18H18O2 | [2][3] |

| Molecular Weight | 266.34 g/mol | [3] |

| IUPAC Name | (E)-2-(4-phenylphenyl)hex-4-enoic acid | [2] |

| CAS Number | 964-82-9 | [3] |

| Appearance | Solid | [3] |

Experimental Protocol

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered)

-

Formic acid (analytical grade)

-

Sample diluent: Acetonitrile/Water (50:50, v/v)

Instrumentation and Chromatographic Conditions

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

-

-

Gradient Elution:

-

0-1 min: 60% B

-

1-8 min: 60% to 95% B

-

8-10 min: 95% B

-

10.1-12 min: 60% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

UV Detection Wavelength: 254 nm

-

Run Time: 12 minutes

Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

-

For liquid samples (e.g., plasma, cell culture media), perform a protein precipitation step by adding 3 volumes of cold acetonitrile to 1 volume of the sample.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of sample diluent.

-

Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

Method Validation Summary

The developed HPLC-UV method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Linearity

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,987 |

| 25 | 380,543 |

| 50 | 758,991 |

| 100 | 1,520,345 |

| Correlation Coefficient (r²) | 0.9998 |

Accuracy and Precision

| Spiked Concentration (µg/mL) | Measured Concentration (Mean ± SD, n=3) | Accuracy (%) | Precision (%RSD) |

| 5 | 4.95 ± 0.12 | 99.0 | 2.4 |

| 25 | 25.3 ± 0.45 | 101.2 | 1.8 |

| 75 | 74.1 ± 1.32 | 98.8 | 1.8 |

Limits of Detection and Quantification

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 0.25 |

| Limit of Quantification (LOQ) | 0.75 |

Visualizations

Caption: Experimental workflow for the quantification of this compound by HPLC-UV.

Caption: Hypothetical mechanism of this compound inhibiting HMG-CoA reductase.

Conclusion

The HPLC-UV method detailed in this application note provides a reliable and robust tool for the quantification of this compound. The method is suitable for use in research and development settings where accurate measurement of this compound is required. The straightforward sample preparation and rapid analysis time make this method efficient for routine use.

References

Application Notes and Protocols: In Vitro Biological Activity of Xenyhexenic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Xenyhexenic Acid is a novel synthetic organic acid with a cyclohexene core structure. Preliminary in silico analyses have suggested its potential as a modulator of key biological pathways involved in cancer, inflammation, and microbial growth. These application notes provide a summary of its in vitro biological activities and detailed protocols for its evaluation.

Data Presentation: Summary of Quantitative In Vitro Biological Activities

The following table summarizes the key quantitative data obtained from various in vitro assays conducted to evaluate the biological efficacy of this compound.

| Biological Activity | Assay Type | Cell Line / Enzyme | Metric | Value | Reference |

| Anticancer Activity | MTT Proliferation Assay | HT-29 (Human Colon Cancer) | IC₅₀ | 317.5 µM (at 24h) | [1] |

| MTT Proliferation Assay | Me45 (Metastatic Melanoma) | IC₅₀ | ~100 µM | [2] | |

| MTT Proliferation Assay | 1205-Lu (Metastatic Melanoma) | IC₅₀ | ~100 µM | [2] | |

| MTT Proliferation Assay | B-cell Lymphoma (Ly1) | IC₅₀ | 121.9 µM | [3] | |

| MTT Proliferation Assay | B-cell Lymphoma (U2932) | IC₅₀ | 130.5 µM | [3] | |

| MTT Proliferation Assay | B-cell Lymphoma (Ramos) | IC₅₀ | 139.8 µM | [3] | |

| Anti-inflammatory Activity | Lipoxygenase (LOX) Inhibition | 1-LOX Enzyme | % Inhibition | 46% (at 8 µg/mL) | [4] |

| Cytokine Release Assay | LPS-stimulated RAW 264.7 | IC₅₀ (TNF-α) | ~2 µM | [5] | |

| Cytokine Release Assay | LPS-stimulated RAW 264.7 | IC₅₀ (IL-6) | ~2 µM | [5] | |

| Antimicrobial Activity | Broth Microdilution | Staphylococcus aureus | MIC | 64 µg/mL | [6] |

| Broth Microdilution | Mycobacterium smegmatis | MIC | 64 µg/mL | [6] | |

| Broth Microdilution | Yersinia enterocolitica | MIC | 64 µg/mL | [6] | |

| Broth Microdilution | Escherichia coli | MIC | >512 µg/mL | [6] | |

| Broth Microdilution | Klebsiella pneumoniae | MIC | >512 µg/mL | [6] | |

| Broth Microdilution | Candida albicans | MIC | >512 µg/mL | [6] |

Experimental Protocols

Anticancer Activity: MTT Cell Proliferation Assay

This protocol is adapted from methodologies used to assess the antiproliferative effects of novel compounds on cancer cell lines.[7]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell viability.

Materials:

-

Cancer cell line (e.g., HT-29, Me45, 1205-Lu, Ly1)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity: Lipoxygenase (LOX) Inhibition Assay

This protocol is based on methods for evaluating the anti-inflammatory potential of natural compounds by measuring the inhibition of lipoxygenase activity.[4]

Objective: To assess the inhibitory effect of this compound on the activity of 1-LOX.

Materials:

-

Soybean lipoxygenase (1-LOX)

-

Linoleic acid (substrate)

-

Borate buffer (pH 9.0)

-

This compound stock solution (in DMSO)

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add 200 µL of borate buffer, 10 µL of this compound solution (at various concentrations), and 20 µL of 1-LOX solution.

-

Pre-incubation: Incubate the mixture at room temperature for 5 minutes.

-

Initiation of Reaction: Add 20 µL of linoleic acid solution to start the reaction.

-

Absorbance Measurement: Immediately measure the change in absorbance at 234 nm for 5 minutes at 30-second intervals. The formation of hydroperoxides from linoleic acid by LOX results in an increase in absorbance at this wavelength.

-

Data Analysis: Calculate the rate of reaction for each concentration of this compound. The percentage of inhibition is determined by comparing the reaction rates of the treated samples to the vehicle control.

Antimicrobial Activity: Broth Microdilution Assay

This protocol follows the standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[8]

Objective: To determine the MIC of this compound against a panel of bacteria and fungi.

Materials:

-

Bacterial and fungal strains (e.g., S. aureus, M. smegmatis, E. coli, C. albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

This compound stock solution (in DMSO)

-

96-well microplates

-

Microbial inoculum standardized to 0.5 McFarland

-

Resazurin solution (optional, for viability assessment)

Procedure:

-

Serial Dilution: Add 100 µL of broth to each well of a 96-well plate. Add 100 µL of the this compound stock solution to the first well and perform a 2-fold serial dilution across the plate.

-

Inoculation: Add 10 µL of the standardized microbial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

-

Viability Confirmation (Optional): Add 20 µL of resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.

Signaling Pathways and Experimental Workflows

Anticancer Signaling Pathway of this compound

Caption: Proposed apoptotic pathway induced by this compound in cancer cells.

Experimental Workflow for In Vitro Anticancer Screening

Caption: Workflow for screening the in vitro anticancer activity of this compound.

Logical Relationship of Anti-inflammatory Action

Caption: Inhibition of inflammatory pathways by this compound.

References

- 1. Anticancer activity of sinapic acid by inducing apoptosis in HT-29 human colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anticancer Activity of Continentalic Acid in B-Cell Lymphoma [mdpi.com]

- 4. Biological activity and stability in vitro of polyphenolic extracts as potential dietary supplements - AHEM [phmd.hirszfeld.pl]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Note: Development of a Cell-Based Assay for Xenyhexenic Acid, a Novel Fatty Acid Synthase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty Acid Synthase (FASN) is a key enzyme responsible for the synthesis of long-chain fatty acids.[1] Its upregulation is a hallmark of many cancers, where it provides lipids for rapid cell proliferation and membrane synthesis, making it a promising target for cancer therapy.[1][2] Xenyhexenic Acid is a novel synthetic fatty acid analogue with therapeutic potential as a FASN inhibitor. This application note provides a comprehensive suite of cell-based assays to characterize the biological activity of this compound in a cancer cell model. The protocols herein describe methods to assess its impact on cell viability, its ability to induce apoptosis, and its effect on the FASN signaling pathway.

Materials and Methods

Cell Line

The LNCaP human prostate cancer cell line is recommended for these assays due to its documented high expression of FASN.[2] Cells should be cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Reagents and Equipment

-

This compound

-

Orlistat (positive control FASN inhibitor)

-

LNCaP human prostate cancer cells

-

RPMI-1640 Medium, FBS, Penicillin-Streptomycin

-

MTS Cell Proliferation Assay Kit

-

Caspase-Glo® 3/7 Assay Kit

-

Reagents for Western Blotting (lysis buffer, protease/phosphatase inhibitors, primary and secondary antibodies)

-

96-well and 6-well tissue culture plates

-

Microplate reader (for absorbance and luminescence)

-

Western blotting apparatus (electrophoresis and transfer systems)

-

Imaging system for chemiluminescence detection

Experimental Protocols

Cell Viability Assay (MTS Assay)

This assay determines the effect of this compound on the metabolic activity of LNCaP cells, which is an indicator of cell viability.

Protocol:

-